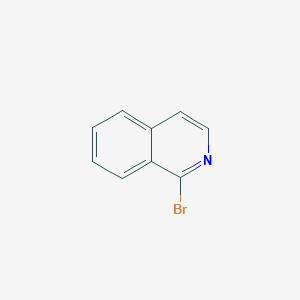

1-Bromoisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWZASFPWWPUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348830 | |

| Record name | 1-bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1532-71-4 | |

| Record name | 1-bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromoisoquinoline CAS number and properties

An In-depth Technical Guide to 1-Bromoisoquinoline: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

1-Bromoisoquinoline is a versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science.[1][2] Structurally, it consists of a fused benzene and pyridine ring system, forming the isoquinoline core, with a bromine atom at the C1 position.[1] This bromine substituent is not merely a passive feature; it is the key to the molecule's utility, acting as a versatile handle for a wide array of chemical transformations. Its presence significantly influences the compound's reactivity, making it an invaluable building block for constructing more complex molecular architectures.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 1-Bromoisoquinoline, from its fundamental properties to its application in advanced synthetic protocols.

Core Identifiers and Physicochemical Properties

Precise identification and understanding the physical characteristics of a reagent are foundational to its effective use in research and development.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 1532-71-4[3] |

| Molecular Formula | C₉H₆BrN[2][3] |

| IUPAC Name | 1-bromoisoquinoline[3] |

| InChI Key | YWWZASFPWWPUBN-UHFFFAOYSA-N[3] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CN=C2Br[3][4] |

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | ~208.05 g/mol | [3][5] |

| Appearance | White to pale yellow or brownish crystalline powder/solid.[1][2] | [1][2] |

| Melting Point | 42-47 °C | [2] |

| Solubility | Moderately soluble in organic solvents such as ethanol and dichloromethane; sparingly soluble in water.[1] | [1] |

| Storage | Store in a cool, dry place (2-8°C recommended by some suppliers) under an inert atmosphere.[2][6] | [2][6] |

Synthesis of 1-Bromoisoquinoline

The strategic placement of the bromine atom at the electron-deficient C1 position is typically achieved through the activation of the isoquinoline core. A common and effective laboratory-scale synthesis starts from isoquinoline-N-oxide. This approach leverages the electronic properties of the N-oxide to facilitate bromination at the desired position.

General Synthesis Protocol: Bromination of Isoquinoline-N-Oxide

This method involves the reaction of isoquinoline-N-oxide with a brominating agent like phosphorus oxybromide (POBr₃) in the presence of a mild base or additive like Dimethylformamide (DMF).[7]

Step-by-Step Methodology:

-

Reaction Setup: A solution of isoquinoline-N-oxide in an anhydrous aprotic solvent (e.g., Dichloromethane, CH₂Cl₂) is prepared in a flask under an inert atmosphere (e.g., Argon) and cooled to 0 °C in an ice bath.[7]

-

Reagent Addition: Phosphorus oxybromide (POBr₃, ~1.2 equivalents) is added slowly to the stirred solution. This is followed by the dropwise addition of Dimethylformamide (DMF, ~0.5 equivalents).[7] The DMF acts as a catalyst, forming a Vilsmeier-Haack type reagent which is the active electrophile.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature (~25 °C) and stirred for several hours.[7] Progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous sodium carbonate solution to neutralize the acidic environment (pH 7-8).[7]

-

Extraction: The organic layer is separated, and the aqueous layer is extracted thoroughly with dichloromethane.[7]

-

Purification: The combined organic phases are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography to yield pure 1-Bromoisoquinoline.[7]

Caption: General workflow for the synthesis of 1-Bromoisoquinoline.

Chemical Reactivity and Key Applications

The synthetic value of 1-Bromoisoquinoline lies in its ability to participate in a variety of cross-coupling reactions. The carbon-bromine bond at the C1 position is susceptible to oxidative addition by transition metal catalysts, particularly palladium, making it an ideal substrate for forming new carbon-carbon and carbon-nitrogen bonds.[2] This reactivity is the cornerstone of its application in constructing complex molecular scaffolds for pharmaceuticals and functional materials.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[8][9] 1-Bromoisoquinoline is an excellent substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the C1 position.

Mechanism Overview: The catalytic cycle involves three main steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 1-Bromoisoquinoline.[10]

-

Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the bromide.[9] This step requires a base to activate the organoboron species.[8]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[10]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][12] It is co-catalyzed by palladium and copper(I) complexes.[13] For 1-Bromoisoquinoline, this provides a direct route to 1-alkynylisoquinolines, which are important precursors for many biologically active compounds and fluorescent probes.[2][11]

Mechanism Overview: The reaction proceeds via two interconnected catalytic cycles.[14]

-

Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of 1-Bromoisoquinoline to a Pd(0) species.

-

Copper Cycle: The terminal alkyne reacts with a Cu(I) salt (like CuI) in the presence of a base to form a copper acetylide.[14]

-

Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

-

Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[15][16] This reaction has revolutionized the synthesis of arylamines. Using 1-Bromoisoquinoline, a wide variety of primary or secondary amines can be introduced at the C1 position, providing access to a large chemical space of substituted aminoisoquinolines, which are prevalent motifs in pharmaceuticals.[17]

Mechanism Overview:

-

Oxidative Addition: A Pd(0) complex reacts with 1-Bromoisoquinoline to form a Pd(II) intermediate.[18]

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium amido complex.

-

Reductive Elimination: This final step forms the C-N bond, yielding the 1-aminoisoquinoline product and regenerating the Pd(0) catalyst.[18]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that robust chemistry is safe chemistry. 1-Bromoisoquinoline is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Information: [3]

-

Pictograms:

-

Signal Word: Danger[5]

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[20]

-

Personal Protective Equipment:

-

First Aid:

-

Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.[19][21]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Immediately seek medical attention.[5][21]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[5][21]

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

1-Bromoisoquinoline is more than a simple organohalide; it is a powerful and versatile intermediate for synthetic chemists. Its value is demonstrated through its successful application in robust and scalable cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions provide reliable pathways to novel isoquinoline derivatives, which are critical scaffolds in drug discovery, particularly for neurological disorders, and in the development of advanced materials such as fluorescent probes.[2] A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to fully exploit the synthetic potential of this important building block.

References

-

1-Bromoisoquinoline | C9H6BrN | CID 640963 . PubChem, National Institutes of Health. [Link]

-

1-Bromoisoquinoline - CAS - 1532-71-4 . Axios Research. [Link]

-

1-Bromoisoquinoline . Wikidata. [Link]

-

Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol . ACS Publications. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved . YouTube. [Link]

-

Sonogashira Coupling . Organic Chemistry Portal. [Link]

-

SAFETY DATA SHEET - 1-Bromoisoquinoline . Fisher Scientific. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

-

Sonogashira coupling . Wikipedia. [Link]

-

Kiloscale Buchwald−Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol . Organic Process Research & Development. [Link]

-

Sonogashira Coupling . Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

-

Buchwald–Hartwig amination . Wikipedia. [Link]

-

Suzuki reaction . Wikipedia. [Link]

-

Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

Sources

- 1. CAS 1532-71-4: 1-Bromoisoquinoline | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Bromoisoquinoline | C9H6BrN | CID 640963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromoisoquinoline - Wikidata [wikidata.org]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. 1532-71-4|1-Bromoisoquinoline|BLD Pharm [bldpharm.com]

- 7. 1-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. tcichemicals.com [tcichemicals.com]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

- 21. static.cymitquimica.com [static.cymitquimica.com]

Introduction: The Strategic Importance of the Isoquinoline Scaffold

An In-depth Technical Guide to 1-Bromoisoquinoline: Synthesis, Reactivity, and Applications in Modern Drug Discovery

The isoquinoline moiety, a fused bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it a "privileged scaffold" in drug design.[2] Nature itself has utilized this core in a vast array of alkaloids with potent biological activities, including morphine and berberine.[3] In modern drug discovery, functionalized isoquinolines are critical intermediates for synthesizing novel therapeutic agents targeting a wide spectrum of diseases, from cancer to neurological disorders.[2][4]

1-Bromoisoquinoline emerges as a particularly valuable building block within this chemical class. The strategic placement of a bromine atom at the C1 position—a site highly susceptible to nucleophilic attack—renders the molecule an exceptionally versatile precursor for extensive chemical modification.[4][5] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core properties, synthesis, reactivity, and applications of 1-Bromoisoquinoline, offering field-proven insights from a senior application scientist's perspective.

Core Molecular Profile of 1-Bromoisoquinoline

A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible chemical synthesis. 1-Bromoisoquinoline is typically a stable, off-white to yellow solid, whose characteristics are summarized below.[4][5][6]

| Property | Value | Source(s) |

| CAS Number | 1532-71-4 | [4][5][7] |

| Molecular Formula | C₉H₆BrN | [4][5][8][9] |

| Molecular Weight | 208.05 - 208.06 g/mol | [4][7][8][10] |

| Appearance | White to light yellow or brown powder, crystals, or chunks | [4][5][6] |

| Melting Point | 42 - 48 °C | [4][6][7] |

| Solubility | Moderately soluble in organic solvents (e.g., ethanol, dichloromethane); sparingly soluble in water. | [5] |

| Purity (Typical) | ≥95% | [6][7] |

| Storage | Store at 2 - 8 °C under an inert atmosphere. | [4] |

Synthesis of 1-Bromoisoquinoline: A Mechanistic Approach

The most common and efficient laboratory-scale synthesis of 1-Bromoisoquinoline begins with the corresponding N-oxide of isoquinoline. This strategy is predicated on activating the C1 position towards subsequent functionalization.

Synthetic Workflow: From Isoquinoline-N-Oxide

The conversion of isoquinoline-N-oxide to 1-Bromoisoquinoline is typically achieved using a brominating agent like phosphorus oxybromide (POBr₃) in the presence of a mild base or additive like dimethylformamide (DMF).[9]

Causality Behind Experimental Choices:

-

Starting Material: Isoquinoline-N-oxide is used because the N-oxide functionality electronically activates the α-position (C1) of the pyridine ring, making it more susceptible to reaction with phosphorus-based reagents.

-

Reagent (POBr₃): Phosphorus oxybromide serves a dual purpose. It acts as the bromine source and its electrophilic phosphorus center readily coordinates with the nucleophilic N-oxide oxygen. This coordination initiates the rearrangement necessary for bromination at C1.

-

Additive (DMF): DMF can act as a catalyst and a polar solvent. Its dropwise addition at low temperatures helps to control the reaction rate and prevent the formation of undesired byproducts.[9]

-

Temperature Control: The reaction is initiated at 0 °C to manage the initial exothermic coordination of POBr₃ and then warmed to room temperature to drive the reaction to completion.[9] This ensures selectivity and minimizes degradation.

Caption: Workflow for the synthesis of 1-Bromoisoquinoline.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 1-Bromoisoquinoline stems from the high reactivity of the C1-Br bond. The electron-withdrawing nitrogen atom in the adjacent position makes the C1 carbon electron-deficient and thus an excellent electrophilic site for two major classes of reactions.

-

Nucleophilic Aromatic Substitution (SNAAr): The bromine atom serves as an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). This pathway is fundamental for introducing diverse functional groups directly onto the isoquinoline core.[5]

-

Palladium-Catalyzed Cross-Coupling Reactions: 1-Bromoisoquinoline is an ideal substrate for cornerstone reactions in modern organic synthesis, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[4][11]

Caption: Key reactivity pathways of 1-Bromoisoquinoline.

Applications in Drug Discovery and Materials Science

The versatile reactivity of 1-Bromoisoquinoline makes it a high-value intermediate in several research and development areas.

-

Pharmaceutical Synthesis: It is a key precursor for developing bioactive molecules.[4] Its ability to undergo diverse coupling reactions allows for the rapid generation of libraries of isoquinoline derivatives for high-throughput screening. This scaffold is found in drugs targeting neurological disorders, cancer, and infectious diseases.[1][2][4]

-

Fluorescent Probes: The rigid, planar isoquinoline core can be elaborated into larger conjugated systems. By coupling 1-Bromoisoquinoline with fluorescent moieties, researchers can develop novel probes for biological imaging and tracking cellular processes.[4]

-

Agrochemicals: The isoquinoline framework is also present in some agrochemicals. 1-Bromoisoquinoline serves as a convenient starting point for synthesizing new pesticides and herbicides.[4][5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura coupling reaction, a self-validating system for creating a C-C bond at the C1 position.

Objective: To synthesize 1-phenylisoquinoline from 1-Bromoisoquinoline and phenylboronic acid.

Materials:

-

1-Bromoisoquinoline (1.0 mmol, 208 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)

-

Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-Bromoisoquinoline, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Rationale: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. Using a Schlenk flask allows the reaction to be performed under an inert atmosphere.

-

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to remove oxygen.

-

Rationale: The Pd(0) species, which is the active catalyst, is sensitive to oxidation. An inert atmosphere is critical for catalyst longevity and reaction efficiency.

-

-

Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

-

Rationale: Dioxane is an excellent solvent for the organic reagents. The addition of water is crucial for the transmetalation step in the Suzuki catalytic cycle, facilitating the transfer of the phenyl group from boron to palladium. Degassing the solvents removes dissolved oxygen.

-

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

-

Rationale: Heating provides the necessary activation energy for the catalytic cycle, including oxidative addition and reductive elimination. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.

-

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the 1-Bromoisoquinoline spot.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).

-

Rationale: This step removes the inorganic base (K₂CO₃) and other water-soluble byproducts.

-

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.

-

Rationale: The brine wash removes residual water. Drying with Na₂SO₄ ensures the complete removal of water before concentration. Column chromatography separates the desired product from the catalyst residue and any side products.

-

Safety and Handling

1-Bromoisoquinoline must be handled with appropriate safety precautions.

-

Hazards: It is classified as acutely toxic if swallowed (H301) and causes serious eye damage (H318).[7][10]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C is recommended) away from incompatible materials.[4]

Conclusion

1-Bromoisoquinoline is far more than a simple halogenated heterocycle; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, accessible synthesis, and predictable, versatile reactivity make it an indispensable building block for professionals in drug discovery, chemical biology, and materials science. A thorough understanding of its reactivity and handling, as detailed in this guide, empowers researchers to harness its full potential in the creation of novel and complex molecular entities.

References

-

1-Bromoisoquinoline - CAS 1532-71-4 | Axios Research. [Link]

-

1-Bromoisoquinoline | C9H6BrN | CID 640963 - PubChem, NIH. [Link]

-

1-Bromoisoquinoline CAS#: 1532-71-4 • ChemWhat. [Link]

-

1-bromoisoquinoline (1532-71-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. [Link]

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline - Organic Syntheses. [Link]

-

Exploring 4-Bromoisoquinoline: Properties, Applications, and Manufacturing Insights. [Link]

-

Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. [Link]

-

Isoquinoline derivatives and its medicinal activity. [Link]

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed. [Link]

-

Reactions of Isoquinoline | TYBSc Chemistry - YouTube. [Link]

Sources

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 1532-71-4: 1-Bromoisoquinoline | CymitQuimica [cymitquimica.com]

- 6. 392590010 [thermofisher.com]

- 7. 1-溴异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-Bromoisoquinoline - CAS - 1532-71-4 | Axios Research [axios-research.com]

- 9. 1-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 10. 1-Bromoisoquinoline | C9H6BrN | CID 640963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-bromoisoquinoline (1532-71-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

An In-depth Technical Guide to the Spectral Data of 1-Bromoisoquinoline

Introduction: The Significance of 1-Bromoisoquinoline in Modern Drug Discovery

1-Bromoisoquinoline is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules.[1][2] Its isoquinoline core is a common scaffold in numerous pharmaceuticals, and the presence of a bromine atom at the 1-position provides a reactive handle for various chemical modifications, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions.[1] This reactivity makes 1-bromoisoquinoline an invaluable intermediate for medicinal chemists and drug development professionals aiming to construct complex molecular architectures with potential therapeutic applications. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and quality control throughout the synthetic and drug development pipeline. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 1-bromoisoquinoline, offering field-proven insights into the interpretation of its spectral features.

Molecular Structure and Isotopic Considerations

1-Bromoisoquinoline possesses the molecular formula C₉H₆BrN and a molecular weight of approximately 208.05 g/mol .[3] The presence of a bromine atom introduces a significant isotopic signature, as bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This isotopic distribution is a key diagnostic feature in mass spectrometry.

Caption: Molecular structure of 1-Bromoisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

Experimental Protocol: ¹H and ¹³C NMR

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

Sample Preparation:

-

Weighing: Accurately weigh approximately 10-20 mg of 1-bromoisoquinoline for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical to ensure sample solubility and to avoid interference with the analyte signals.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full proton relaxation.

-

Number of Scans: 8-16 scans are typically sufficient.

-

-

¹³C NMR Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 1-bromoisoquinoline is expected to exhibit six distinct signals in the aromatic region. The protons on the pyridine ring are generally more deshielded (appear at a higher chemical shift) due to the electron-withdrawing effect of the nitrogen atom.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.6 | d | ~5.7 |

| H-4 | ~8.2 | d | ~5.7 |

| H-5 | ~8.1 | d | ~8.2 |

| H-6 | ~7.7 | t | ~7.6 |

| H-7 | ~7.8 | t | ~7.7 |

| H-8 | ~7.9 | d | ~8.0 |

Note: These are representative chemical shifts and coupling constants. Actual values may vary depending on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum:

-

The downfield chemical shifts of all protons are characteristic of an aromatic system.

-

The doublet multiplicity of H-3 and H-4 with a coupling constant of approximately 5.7 Hz is indicative of their ortho relationship on the pyridine ring.

-

The protons of the benzene ring (H-5, H-6, H-7, and H-8) exhibit a more complex splitting pattern due to ortho and meta couplings. The deshielding effect of the bromine atom and the nitrogen-containing ring influences their precise chemical shifts.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of 1-bromoisoquinoline will display nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~142 |

| C-3 | ~122 |

| C-4 | ~137 |

| C-4a | ~128 |

| C-5 | ~129 |

| C-6 | ~127 |

| C-7 | ~130 |

| C-8 | ~128 |

| C-8a | ~136 |

Note: These are representative chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

-

The chemical shifts are all in the aromatic region (typically 120-150 ppm).

-

The carbon atom bonded to the bromine (C-1) is significantly deshielded due to the electronegativity of the halogen, appearing at a downfield chemical shift.

-

The carbons adjacent to the nitrogen atom (C-3 and C-8a) are also deshielded.

-

Quaternary carbons (C-1, C-4a, and C-8a) will typically show weaker signals compared to the protonated carbons.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of solid 1-bromoisoquinoline onto the ATR crystal.

-

Pressure Application: Apply gentle and even pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of 1-bromoisoquinoline is characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1600-1450 | Aromatic C=C and C=N stretching | Medium to Strong |

| ~1370 | C-N stretching | Medium |

| 900-675 | Aromatic C-H out-of-plane bending | Strong |

| Below 600 | C-Br stretch | Medium to Strong |

Interpretation of the IR Spectrum:

-

The presence of bands in the 3100-3000 cm⁻¹ region confirms the existence of aromatic C-H bonds.[4]

-

The series of absorptions between 1600 and 1450 cm⁻¹ are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the isoquinoline ring system.[4]

-

The strong absorptions in the "fingerprint region" (below 1500 cm⁻¹), particularly the out-of-plane C-H bending vibrations, are unique to the substitution pattern of the aromatic rings.[4]

-

A key diagnostic peak is the C-Br stretching vibration, which is expected to appear at a low wavenumber, typically below 600 cm⁻¹.[4]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Electron Ionization (EI)-MS

EI is a classic ionization technique that involves bombarding the sample with a high-energy electron beam.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

-

Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of the ionization process often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.

-

Detection: The ions are accelerated and separated based on their m/z ratio, and their relative abundance is detected.

Mass Spectral Data and Interpretation

The mass spectrum of 1-bromoisoquinoline will exhibit a characteristic molecular ion peak and several fragment ions.

| m/z | Proposed Fragment | Significance |

| 207/209 | [C₉H₆⁷⁹BrN]⁺• / [C₉H₆⁸¹BrN]⁺• | Molecular Ion (M⁺•) |

| 128 | [M - Br]⁺ | Loss of a bromine radical |

| 101 | [C₈H₅N]⁺ | Loss of HCN from the [M - Br]⁺ fragment |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The most crucial feature is the presence of a pair of molecular ion peaks at m/z 207 and 209 in an approximate 1:1 intensity ratio. This is the definitive signature of a compound containing one bromine atom.

-

Fragmentation Pattern: The fragmentation pattern provides further structural confirmation. A common fragmentation pathway for halogenated aromatic compounds is the loss of the halogen radical. In this case, the loss of a bromine radical from the molecular ion results in a prominent peak at m/z 128. Subsequent fragmentation of the isoquinoline ring can lead to the loss of hydrogen cyanide (HCN, 27 Da), giving rise to a fragment at m/z 101.

Caption: Proposed fragmentation pathway for 1-bromoisoquinoline in EI-MS.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectral analysis of 1-bromoisoquinoline through NMR, IR, and MS provides a self-validating system for its unambiguous identification and characterization. ¹H and ¹³C NMR spectroscopy elucidates the detailed carbon-hydrogen framework, confirming the substitution pattern on the isoquinoline core. IR spectroscopy provides rapid confirmation of the aromatic nature and the presence of the carbon-bromine bond. Finally, mass spectrometry offers definitive proof of the molecular weight and the presence of a single bromine atom through its characteristic isotopic pattern and predictable fragmentation. This synergistic application of multiple spectroscopic techniques is indispensable for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this critical synthetic intermediate.

References

-

PubChem. 1-Bromoisoquinoline. National Center for Biotechnology Information. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

University of California, Santa Cruz. Table of Characteristic IR Absorptions. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental). [Link]

-

ResearchGate. Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]

-

re3data.org. Spectral Database for Organic Compounds. [Link]

-

National Center for Biotechnology Information. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Scribd. Spec IR Table For Common Chemical Symbols. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Bromoisoquinoline

This guide provides a comprehensive walkthrough for the complete crystal structure analysis of 1-bromoisoquinoline, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document details the entire workflow, from synthesis and crystallization to advanced structural elucidation and intermolecular interaction analysis. While the crystallographic data presented herein is illustrative to demonstrate the analytical process, the methodologies described are grounded in established, field-proven protocols.

Introduction: The Significance of 1-Bromoisoquinoline in Structural Science

The isoquinoline scaffold is a privileged motif in a vast array of natural products and synthetic pharmaceuticals. The introduction of a bromine atom at the 1-position not only provides a versatile handle for further synthetic transformations but also significantly influences the molecule's electronic properties and solid-state packing. A thorough understanding of the three-dimensional structure of 1-bromoisoquinoline is paramount for rational drug design, polymorphism screening, and the development of novel crystalline materials with tailored properties. This guide will illuminate the critical steps and expert considerations necessary to achieve a comprehensive structural understanding of this important molecule.

Part 1: Synthesis and Crystallization of 1-Bromoisoquinoline

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Synthesis of 1-Bromoisoquinoline

While several synthetic routes to 1-bromoisoquinoline exist, a common and effective method involves the treatment of isoquinoline-N-oxide with a brominating agent.

Protocol: Synthesis of 1-Bromoisoquinoline from Isoquinoline-N-oxide [1]

-

Reaction Setup: To a stirred solution of isoquinoline-N-oxide (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) (0.1 M) at 0 °C under an argon atmosphere, slowly add phosphorus oxybromide (POBr₃) (1.2 eq.).

-

Addition of DMF: Following the addition of POBr₃, add N,N-dimethylformamide (DMF) (0.5 eq.) dropwise to the reaction mixture.

-

Reaction Progression: Allow the mixture to warm to room temperature (approx. 25 °C) and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous sodium carbonate (Na₂CO₃) solution until the pH reaches 7-8.

-

Extraction: Separate the organic layer and extract the aqueous layer thoroughly with CH₂Cl₂.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford pure 1-bromoisoquinoline.

Expert Insight: The use of anhydrous conditions is critical to prevent the decomposition of the phosphorus oxybromide. The dropwise addition of reagents at low temperatures helps to control the exothermicity of the reaction.

Single Crystal Growth

The acquisition of high-quality single crystals is often the most challenging step in a crystal structure determination.[2] Slow recrystallization is a widely used and effective technique.

Protocol: Recrystallization of 1-Bromoisoquinoline [3][4][5][6][7]

-

Solvent Screening: Identify a suitable solvent or solvent system in which 1-bromoisoquinoline has high solubility at elevated temperatures and low solubility at room temperature. Common solvents to screen include ethanol, methanol, ethyl acetate, and hexane.

-

Dissolution: In a clean vial, dissolve the purified 1-bromoisoquinoline in a minimal amount of the chosen hot solvent to create a saturated solution.

-

Slow Cooling: Loosely cap the vial and allow it to cool slowly to room temperature. To promote slower cooling, the vial can be placed in a beaker of hot water which is then allowed to cool.

-

Crystal Formation: As the solution cools, the solubility of 1-bromoisoquinoline will decrease, leading to the formation of single crystals.

-

Isolation: Once well-formed crystals are observed, carefully isolate them from the mother liquor.

Causality in Experimental Choices: The principle behind recrystallization is that the crystal lattice of the desired compound will form in a highly ordered manner, excluding impurities which will remain in the solution.[3][4][6][7] Slow cooling is crucial as it allows for the growth of larger, more well-ordered crystals, which are ideal for X-ray diffraction. Rapid cooling often leads to the formation of smaller, less-ordered crystals or an amorphous precipitate.

Part 2: Single-Crystal X-ray Diffraction Analysis

With suitable single crystals in hand, the next phase involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms.

Data Collection

The crystal is mounted on a diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected.[8][9][10][11][12]

Workflow for X-ray Diffraction Data Collection

Caption: Workflow for single-crystal X-ray diffraction data collection.

Expert Insight: The choice of X-ray source (e.g., Mo Kα or Cu Kα) and the data collection temperature are important considerations. Low-temperature data collection (typically at 100 K) is often preferred as it minimizes thermal motion of the atoms, leading to a more precise structure determination.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure. This process involves solving the "phase problem" and refining a model of the atomic positions.[13][14][15][16]

Workflow for Structure Solution and Refinement

Caption: General workflow for crystal structure solution and refinement.

Trustworthiness of the Protocol: The refinement process is iterative. A common metric used to assess the quality of the fit between the experimental data and the model is the R-factor. Lower R-values indicate a better agreement. The final refined structure should be chemically sensible and validated using software tools like PLATON or CheckCIF.

Hypothetical Crystallographic Data for 1-Bromoisoquinoline

The following table summarizes hypothetical crystallographic data for 1-bromoisoquinoline, which will be used for the subsequent analysis.

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₆BrN |

| Formula Weight | 208.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 13.123(3) |

| c (Å) | 7.891(1) |

| α (°) | 90 |

| β (°) | 105.45(3) |

| γ (°) | 90 |

| Volume (ų) | 853.4(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.618 |

| Absorption Coeff. (mm⁻¹) | 4.65 |

| F(000) | 408 |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |

| R indices (all data) | R₁ = 0.042, wR₂ = 0.091 |

| Goodness-of-fit on F² | 1.05 |

Part 3: Analysis of Intermolecular Interactions

With the crystal structure determined, a detailed analysis of the intermolecular interactions that govern the crystal packing can be performed. Hirshfeld surface analysis is a powerful tool for this purpose.[17][18]

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides a visual representation of intermolecular contacts in a crystal. The surface is generated based on the electron distribution of the molecule.

Key Features of Hirshfeld Surface Analysis:

-

d_norm surface: This surface is colored to highlight intermolecular contacts that are shorter (red), of van der Waals separation (white), and longer (blue) than the van der Waals radii of the interacting atoms.

-

2D Fingerprint Plots: These plots summarize the intermolecular contacts in the crystal, providing a quantitative measure of the contribution of different types of interactions to the overall crystal packing.[17][18]

Workflow for Hirshfeld Surface Analysis

Caption: Workflow for performing Hirshfeld surface analysis.

Expected Intermolecular Interactions in 1-Bromoisoquinoline

Based on the molecular structure of 1-bromoisoquinoline, several types of intermolecular interactions are expected to play a role in its crystal packing:

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with the nitrogen atom of a neighboring molecule (Br···N interaction).

-

π-π Stacking: The aromatic isoquinoline rings can engage in π-π stacking interactions.

-

C-H···π Interactions: The hydrogen atoms of one molecule can interact with the π-system of an adjacent molecule.

-

van der Waals Forces: These ubiquitous forces will also contribute to the overall crystal packing.

Quantitative Analysis from Hypothetical Fingerprint Plots

| Interaction Type | Hypothetical Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 28.5 |

| Br···H/H···Br | 12.8 |

| Br···N/N···Br | 5.5 |

| C···C | 4.3 |

| Other | 3.7 |

Expert Interpretation: The hypothetical data suggests that while non-specific H···H and C···H contacts are the most abundant, the directional Br···N halogen bonds and C···C (π-π stacking) interactions are likely the key drivers of the specific supramolecular assembly in the crystal lattice of 1-bromoisoquinoline. The red spots on the d_norm surface corresponding to the Br···N contacts would provide strong visual evidence for the presence of halogen bonding.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of 1-bromoisoquinoline. By following the detailed protocols for synthesis, crystallization, X-ray data collection, structure solution, and intermolecular interaction analysis, researchers can gain a deep and nuanced understanding of the solid-state structure of this important molecule. The application of these methodologies is crucial for advancing the fields of drug discovery, materials science, and crystal engineering.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

-

Pomeranz–Fritsch reaction. Wikipedia. [Link]

-

(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

-

The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [Link]

-

Pomerantz-Fritsch synthesis of isoquinolines. Química Organica.org. [Link]

-

The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]

-

Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications (RSC Publishing). [Link]

-

X-ray Crystallography: Data collection and processing. YouTube. [Link]

-

Introduction to Structure Refinement. University of St Andrews. [Link]

-

Recrystallization. University of California, Los Angeles. [Link]

-

Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. [Link]

-

Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals. ResearchGate. [Link]

-

Recent developments in phasing and structure refinement for macromolecular crystallography. PMC - PubMed Central. [Link]

-

Recrystallization. University of Colorado Boulder. [Link]

-

Solution and Refinement of Crystal Structures. Oxford Academic. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

Recrystallization (chemistry). Wikipedia. [Link]

-

Data-collection strategies. IUCr Journals - International Union of Crystallography. [Link]

-

X-ray data processing. PMC - PubMed Central. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Structure solution and refinement: introductory strategies. University of Vienna. [Link]

-

Recrystallization. Chemistry LibreTexts. [Link]

-

X-ray Diffraction Data Collection. Creative Biostructure. [Link]

Sources

- 1. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. CCDC Deposition Criteria for CSD and ICSD Inclusion : CCDC Home [support.ccdc.cam.ac.uk]

- 5. chemshuttle.com [chemshuttle.com]

- 6. rsc.org [rsc.org]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. 1532-71-4 | 1-Bromoisoquinoline - AiFChem [aifchem.com]

- 9. (PDF) Single Crystal X-Ray Diffraction Studies of Synthetic [research.amanote.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. CAS 1532-71-4: 1-Bromoisoquinoline | CymitQuimica [cymitquimica.com]

- 12. old.uoi.gr [old.uoi.gr]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 1-Bromoisoquinoline | C9H6BrN | CID 640963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Isoquinoline - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

Synthesis of 1-Bromoisoquinoline from isoquinoline-N-oxide

An In-Depth Technical Guide to the Synthesis of 1-Bromoisoquinoline from Isoquinoline-N-Oxide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded walkthrough for the regioselective synthesis of 1-bromoisoquinoline, a valuable building block in medicinal chemistry and materials science, from its corresponding N-oxide. The methodology detailed herein is robust, emphasizing mechanistic understanding and practical execution to ensure reliable and reproducible outcomes in a laboratory setting.

Strategic Overview: The N-Oxide Activation Approach

The direct bromination of isoquinoline is challenging and often leads to mixtures of products, with substitution typically occurring on the benzene ring, such as at the C5 position under acidic conditions.[1][2][3] To achieve selective functionalization at the C1 position, a more nuanced strategy is required. The conversion of the parent isoquinoline to its N-oxide derivative fundamentally alters the electronic landscape of the heterocycle. The N-oxide group activates the adjacent C1 and C3 positions towards nucleophilic attack, paving the way for regioselective substitution.

This guide focuses on the well-established method of activating isoquinoline-N-oxide with phosphorus(V) oxybromide (POBr₃), which serves as both an activating agent and the bromide source, to yield the desired 1-bromoisoquinoline.

The Reaction Mechanism: A Stepwise Elucidation

The conversion of isoquinoline-N-oxide to 1-bromoisoquinoline using phosphorus oxybromide is a multi-step process. The addition of N,N-dimethylformamide (DMF) is crucial and is believed to form a Vilsmeier-type intermediate, which is a more potent activating agent.

The proposed mechanism is as follows:

-

Activation of POBr₃: Phosphorus oxybromide reacts with the catalytic amount of DMF to form a highly electrophilic Vilsmeier-type adduct.

-

O-Phosphorylation: The nucleophilic oxygen of the isoquinoline-N-oxide attacks the phosphorus center of the activated complex (or POBr₃ directly), forming an isoquinolinium intermediate. This step converts the N-oxide oxygen into an excellent leaving group.

-

Nucleophilic Attack: A bromide ion (Br⁻), generated from POBr₃, acts as a nucleophile and attacks the now highly electrophilic C1 position of the isoquinolinium ring.

-

Rearomatization: The resulting intermediate collapses, eliminating the phosphate leaving group and restoring the aromaticity of the pyridine ring to yield the final product, 1-bromoisoquinoline.

Diagram: Proposed Reaction Mechanism

Caption: Proposed mechanism for the synthesis of 1-bromoisoquinoline.

Detailed Experimental Protocol

This protocol is adapted from established general procedures for the halogenation of azine N-oxides.[4] It is a self-validating system when followed with precision, including reaction monitoring and proper characterization of the final product.

Reagent and Materials Data

| Compound | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Key Properties |

| Isoquinoline-N-Oxide | C₉H₇NO | 145.16 | 1.0 | 1.0 | Starting Material |

| Phosphorus Oxybromide | POBr₃ | 286.69 | 1.2 | 1.2 | Moisture sensitive, corrosive |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 0.5 | 0.5 | Anhydrous, catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~0.1 M | - | Anhydrous, reaction solvent |

Step-by-Step Methodology

I. Reaction Setup:

-

Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

-

Maintain a positive pressure of inert gas throughout the reaction.

-

Dissolve isoquinoline-N-oxide (1.0 eq.) in anhydrous dichloromethane (to make a 0.1 M solution) and transfer the solution to the flask.

-

Cool the stirred solution to 0 °C using an ice-water bath.

II. Reagent Addition: 5. Slowly add phosphorus oxybromide (POBr₃, 1.2 eq.) to the cooled solution. The addition may be exothermic. 6. Following the POBr₃ addition, add anhydrous N,N-dimethylformamide (DMF, 0.5 eq.) dropwise via the dropping funnel. Maintain the temperature at 0 °C during this addition.

III. Reaction Progression: 7. After the additions are complete, allow the reaction mixture to gradually warm to room temperature (~25 °C). 8. Stir the mixture continuously for several hours (typically 6 hours, but this can vary).[4] 9. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

IV. Workup and Quenching: 10. Once the reaction is complete, cool the flask back to 0 °C in an ice bath. 11. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃). Caution: This is an exothermic process and may involve gas evolution. Add the solution portion-wise to control the quench. 12. Continue adding the Na₂CO₃ solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8). 13. Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. 14. Extract the aqueous phase thoroughly with additional dichloromethane (e.g., 3 x volume of aqueous phase).

V. Isolation and Purification: 15. Combine all organic extracts. 16. Wash the combined organic phase with brine (saturated NaCl solution) to remove residual water and inorganic salts. 17. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product. 18. Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of petroleum ether/ethyl acetate, starting with 100:1.[4] 19. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 1-bromoisoquinoline as a solid. A reported yield for this general procedure is around 55%.[4]

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 1-bromoisoquinoline.

Product Characterization and Validation

To validate the successful synthesis, the isolated product must be thoroughly characterized.

-

Appearance: Yellow to brown powder or chunks.[5]

-

Molecular Formula: C₉H₆BrN.[6]

-

Molecular Weight: 208.05 g/mol .[6]

-

Melting Point: 42-48 °C.[5]

-

Spectroscopic Analysis:

-

¹H and ¹³C NMR: The nuclear magnetic resonance spectra are definitive for structural confirmation. The chemical shifts and coupling constants will be unique to the 1-bromoisoquinoline structure. Reference spectra are available in public databases such as PubChem.[6]

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's mass, including the characteristic isotopic pattern for a bromine-containing compound.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the aromatic C-H and C=N/C=C vibrations of the isoquinoline core.

-

Safety and Troubleshooting

-

Safety: Phosphorus oxybromide (POBr₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching step must be performed slowly and with cooling to manage the exothermic reaction. Dichloromethane is a volatile and potentially carcinogenic solvent; handle it with care.

-

Troubleshooting:

-

Incomplete Reaction: If TLC analysis shows significant starting material remaining after the standard reaction time, consider extending the stirring period at room temperature. Ensure all reagents and the solvent were anhydrous, as moisture will decompose the POBr₃.

-

Low Yield: Poor yield can result from an inefficient quench/workup or difficulties during chromatographic separation. Ensure thorough extraction from the aqueous phase.

-

Purification Issues: If the product is difficult to separate from impurities, adjust the polarity of the eluent system for column chromatography. A shallower gradient may improve resolution.

-

Conclusion

The synthesis of 1-bromoisoquinoline from isoquinoline-N-oxide via activation with phosphorus oxybromide is a reliable and regioselective transformation. By leveraging the electronic properties of the N-oxide, this method provides strategic access to a C1-functionalized isoquinoline core that is otherwise difficult to obtain. A firm grasp of the underlying mechanism, coupled with meticulous execution of the experimental protocol, will enable researchers to successfully produce this versatile chemical intermediate for applications in drug discovery and beyond.

References

-

1-Bromoisoquinoline | C9H6BrN | CID 640963 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Semantic Scholar. Available at: [Link]

-

Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF. ResearchGate. Available at: [Link]

-

Proposed reaction mechanism for the synthesis of isoquinoline N-oxide. ResearchGate. Available at: [Link]

-

Synthesis of isoquinolines and isoquinoline N-oxides. ResearchGate. Available at: [Link]

-

Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents. Google Patents.

-

Generation of diverse isoquinoline N-oxides in Aqueous System. The Royal Society of Chemistry. Available at: [Link]

-

Ir(III)-Catalyzed Synthesis of Isoquinoline N-Oxides from Aryloxime and α-Diazocarbonyl Compounds | Request PDF. ResearchGate. Available at: [Link]

-

Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. National Institutes of Health. Available at: [Link]

-

Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. MDPI. Available at: [Link]

-

Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. National Institutes of Health. Available at: [Link]

Sources

- 1. Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 4. 1-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. 392590010 [thermofisher.cn]

- 6. 1-Bromoisoquinoline | C9H6BrN | CID 640963 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Bromoisoquinoline: Synthesis, Precursors, and Strategic Applications

This guide provides a comprehensive technical overview of 1-bromoisoquinoline, a critical building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its value lies in the reactivity of the bromine atom at the C1 position, which is susceptible to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities.[1][2] This document will explore the primary synthetic routes to 1-bromoisoquinoline, detailing the precursor materials, reaction mechanisms, and strategic considerations for laboratory and process scale-up.

I. The Strategic Importance of the Isoquinoline Core

The isoquinoline scaffold is a privileged structure in numerous biologically active natural products, such as papaverine and berberine, and synthetic pharmaceuticals.[3] This framework is a key component in compounds exhibiting a wide range of pharmacological activities, including anesthetic, antiviral, antibacterial, and antihypertensive properties.[4] The introduction of a bromine atom at the 1-position significantly enhances the synthetic utility of the isoquinoline nucleus, providing a versatile handle for molecular elaboration.

II. Synthetic Pathways to the Isoquinoline Nucleus: A Foundation for 1-Bromoisoquinoline

The construction of the core isoquinoline ring system is the foundational step in the synthesis of 1-bromoisoquinoline. Several classical named reactions are employed for this purpose, each offering distinct advantages in terms of substrate scope and regiochemical control.

-

Bischler-Napieralski Reaction : This powerful method involves the acid-catalyzed cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[5] These intermediates can then be aromatized to the corresponding isoquinoline. The reaction typically employs condensing agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[6] The choice of an appropriate β-phenylethylamine precursor is crucial for the ultimate substitution pattern of the isoquinoline ring.[7]

-

Pomeranz-Fritsch Reaction : This reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[8][9][10] A key advantage of this method is its ability to generate isoquinolines with substitution patterns that may be difficult to achieve through other synthetic strategies.[8]

-

Pictet-Spengler Reaction : While this reaction primarily yields tetrahydroisoquinolines from the condensation of a β-arylethylamine with a carbonyl compound, the resulting products can be oxidized to form the fully aromatic isoquinoline ring.[11][12][13] This method is particularly valuable for the synthesis of natural product analogues.[12]

Table 1: Comparison of Key Isoquinoline Synthesis Methods

| Reaction | Starting Materials | Key Reagents/Conditions | Product | Key Advantages |

| Bischler-Napieralski | β-arylethylamides | P₂O₅, POCl₃, or ZnCl₂; acidic conditions[14][15] | 3,4-Dihydroisoquinolines | Versatile for a wide range of substituted isoquinolines.[7] |

| Pomeranz-Fritsch | Benzaldehydes, 2,2-dialkoxyethylamines | Strong acid (e.g., H₂SO₄)[9][10] | Isoquinolines | Direct route to the aromatic isoquinoline core.[10] |

| Pictet-Spengler | β-arylethylamines, aldehydes/ketones | Protic or Lewis acid[12][13] | Tetrahydroisoquinolines | Useful for synthesizing natural product-like scaffolds.[12] |

III. Direct Bromination Strategies for 1-Bromoisoquinoline

Once the isoquinoline nucleus is formed, or if isoquinoline itself is used as the starting material, several methods can be employed to introduce a bromine atom at the C1 position.

A highly effective and regioselective method for the synthesis of 1-bromoisoquinoline involves the reaction of isoquinoline-N-oxide with a brominating agent. This approach leverages the altered electronic properties of the N-oxide to direct bromination to the C1 position.

Experimental Protocol: Synthesis of 1-Bromoisoquinoline from Isoquinoline-N-oxide [16]

-

N-Oxidation of Isoquinoline : Isoquinoline is first converted to isoquinoline-N-oxide. This can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA).[17][18]

-

Bromination : To a stirred solution of isoquinoline-N-oxide in an anhydrous solvent like dichloromethane (CH₂Cl₂) at 0 °C, phosphorus oxybromide (POBr₃) is added slowly under an inert atmosphere.[16]

-

Reaction Progression : The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).[16]

-

Work-up and Purification : The reaction is quenched with a saturated aqueous solution of sodium carbonate to neutralize the acid. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield 1-bromoisoquinoline.[16]

The use of tosyl anhydride (Ts₂O) and a bromide source like tetrabutylammonium bromide (TBABr) with isoquinoline-N-oxide also provides a mild and efficient route to 1-bromoisoquinoline.

Another common precursor for 1-haloisoquinolines is isocarbostyril. This lactam can be converted to 1-chloroisoquinoline using reagents like phosphoryl chloride (POCl₃).[19] While this provides the chloro-analogue, subsequent halogen exchange reactions can potentially yield 1-bromoisoquinoline. The direct conversion of isocarbostyril to 1-bromoisoquinoline can be achieved using brominating agents such as phosphorus oxybromide.

The Sandmeyer reaction offers a versatile method for introducing a variety of functional groups, including bromine, onto an aromatic ring via a diazonium salt intermediate.[20][21] This can be applied to the synthesis of 1-bromoisoquinoline starting from 1-aminoisoquinoline.

Conceptual Workflow for Sandmeyer Bromination:

-

Diazotization : 1-Aminoisoquinoline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr), to form the corresponding diazonium salt.[21][22]

-

Copper-Catalyzed Bromination : The diazonium salt is then reacted with a copper(I) bromide (CuBr) catalyst, which facilitates the displacement of the diazonium group with a bromide ion, yielding 1-bromoisoquinoline and nitrogen gas.[20][22]

Diagram 1: Key Synthetic Pathways to 1-Bromoisoquinoline

Caption: Synthetic routes to 1-bromoisoquinoline.

IV. Causality in Experimental Choices

The selection of a specific synthetic route to 1-bromoisoquinoline is dictated by several factors:

-

Availability of Starting Materials : The commercial availability and cost of precursors often determine the most practical approach.[23] Isoquinoline itself is a common starting point for direct functionalization.

-

Desired Substitution Pattern : If a substituted 1-bromoisoquinoline is the target, constructing the isoquinoline ring from appropriately substituted precursors via the Bischler-Napieralski or Pomeranz-Fritsch reaction is often the most logical strategy.

-

Reaction Selectivity and Yield : The N-oxidation route is favored for its high regioselectivity for the C1 position. Direct bromination of isoquinoline can lead to a mixture of products, with bromination often occurring on the benzene ring.[24][25]

-

Safety and Environmental Considerations : The Sandmeyer reaction, while effective, involves the generation of potentially explosive diazonium salts and requires careful handling.[21]

V. Conclusion

1-Bromoisoquinoline is a synthetically valuable intermediate, and its preparation can be approached through several well-established methodologies. The choice of the optimal synthetic pathway depends on a careful analysis of the desired final product, the availability of starting materials, and the desired level of regiochemical control. The methods outlined in this guide, from the construction of the core isoquinoline nucleus to the specific introduction of the C1-bromo substituent, provide a robust toolkit for researchers and drug development professionals.

References

-

Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Available from: [Link]

-

Organic Reactions. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Available from: [Link]

-

Wikipedia. Pomeranz–Fritsch reaction. Available from: [Link]

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]

-

Name-Reaction.com. Pictet-Spengler reaction. Available from: [Link]

-

ACS Publications. Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines1. Available from: [Link]

-

ACS Publications. Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. Available from: [Link]

-

ACS Publications. Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]

-

Química Organica.org. Pomerantz-Fritsch synthesis of isoquinolines. Available from: [Link]

-

ACS Publications. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Available from: [Link]

-

Wikipedia. Bischler–Napieralski reaction. Available from: [Link]

-

NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]

-

MedChemTips. Regioselective Bromination of Fused Heterocyclic N-Oxides. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

GeeksforGeeks. Sandmeyer Reaction. Available from: [Link]

-

ResearchGate. The intrinsic electrophilicity of C1 in isoquinolines is sufficient to.... Available from: [Link]

-

J&K Scientific LLC. Sandmeyer Reaction. Available from: [Link]

-

Tutorsglobe.com. Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Available from: [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

Market Research Future. Isoquinoline Market Research Report 2033. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Available from: [Link]

-

ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available from: [Link]

-

ResearchGate. Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF. Available from: [Link]

-

ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available from: [Link]

-

YouTube. Reactions of Isoquinoline | TYBSc Chemistry. Available from: [Link]

-

ResearchGate. a) C8‐bromination of quinoline N‐oxides with N‐bromosuccinimide. b)... | Download Scientific Diagram. Available from: [Link]

-

ResearchGate. Synthesis of bromine‐containing isoquinoline‐fused triazine 4 and.... Available from: [Link]

-

PMC - NIH. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. Available from: [Link]

-

ResearchGate. recent advances in the synthesis of isoquinoline and its analogue: a review. Available from: [Link]

-

Isoquinoline. Available from: [Link]

-

Quora. Why does nucleophilic substitution in isoquinoline favour at position 1?. Available from: [Link]

-

PMC. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available from: [Link]

-

MDPI. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Available from: [Link]

-

LinkedIn. Isoquinoline Market Size, Growth, Trends & Competitive. Available from: [Link]

-

Organic Chemistry Portal. Isoquinoline synthesis. Available from: [Link]

Sources

- 1. CAS 1532-71-4: 1-Bromoisoquinoline | CymitQuimica [cymitquimica.com]

- 2. quora.com [quora.com]

- 3. openpr.com [openpr.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organicreactions.org [organicreactions.org]

- 9. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. organicreactions.org [organicreactions.org]

- 12. Chemicals [chemicals.thermofisher.cn]

- 13. name-reaction.com [name-reaction.com]

- 14. Bischler-Napieralski Reaction [organic-chemistry.org]

- 15. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]